molecular formula C11H12N2O B2859527 7-Amino-2-cyclopropylisoindolin-1-one CAS No. 1713163-58-6

7-Amino-2-cyclopropylisoindolin-1-one

Cat. No.: B2859527
CAS No.: 1713163-58-6
M. Wt: 188.23
InChI Key: POLZYSFJYBGEJJ-UHFFFAOYSA-N
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Description

7-Amino-2-cyclopropylisoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family. Isoindolinones are known for their diverse therapeutic properties and have been studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2-cyclopropylisoindolin-1-one typically involves multicomponent reactions. One common method includes the reaction of methyl 2-formylbenzoate with an amine and an isocyanide under acidic conditions. This process leads to the formation of isoindolinone derivatives through intramolecular amidation .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as phenylphosphonic acid can be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

7-Amino-2-cyclopropylisoindolin-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides and alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoindolinones and amine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-2-cyclopropylisoindolin-1-one stands out due to its unique combination of an amino group and a cyclopropyl ring, which enhances its biological activity and specificity as a CDK7 inhibitor. This makes it a promising candidate for further development in medicinal chemistry .

Properties

IUPAC Name

7-amino-2-cyclopropyl-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-9-3-1-2-7-6-13(8-4-5-8)11(14)10(7)9/h1-3,8H,4-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLZYSFJYBGEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3=C(C2=O)C(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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